molecular formula C12H10ClNO4 B2838843 ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 1254830-70-0

ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2838843
CAS No.: 1254830-70-0
M. Wt: 267.67
InChI Key: GZPYMWLRKMNMBA-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate ( 1254830-70-0) is a high-purity chemical building block supplied with 98% purity for research applications . This compound, with the molecular formula C12H10ClNO4 and a molecular weight of 267.67 g/mol, belongs to the pyranopyridine chemical class, which shares structural similarities with strongly fluorescent coumarin analogs . Researchers value this compound as a key synthetic intermediate for developing advanced fluorescent dyes and probes due to the electron-deficient 2-oxo-2H-pyrano[3,2-c]pyridine core, which contributes to low-lying LUMO orbitals and significant oscillator strength in related structures . The chloro and methyl substituents on the fused ring system provide strategic sites for further functionalization, enabling synthetic modification of photophysical properties for specific applications. Primary research applications include the development of blue-green region fluorophores with high quantum yields (reaching up to 92% in analogous systems), materials science research for organic electronic materials, and medicinal chemistry as a scaffold for biologically active molecule development . The compound must be stored at 2-8°C to maintain stability and is provided strictly for Research Use Only, not for diagnostic or therapeutic applications in humans .

Properties

IUPAC Name

ethyl 5-chloro-7-methyl-2-oxopyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-3-17-11(15)8-5-7-9(18-12(8)16)4-6(2)14-10(7)13/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPYMWLRKMNMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2Cl)C)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate has shown potential as a bioactive molecule. It can be used to study biological processes and develop new therapeutic agents.

Medicine: The compound has been investigated for its medicinal properties, including its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various applications.

Mechanism of Action

The mechanism by which ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in the Pyrano-Pyridine Family

Table 1: Key Structural and Physical Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate Pyrano[3,2-c]pyridine 5-Cl, 7-CH₃, 3-COOEt C₁₂H₁₀ClNO₄ 267.67 Not reported Not reported
Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3z) Dihydro-4H-pyrano[3,2-c]pyridine 4-(4-MeO-C₆H₄), 5-oxo, 3-COOMe C₂₀H₂₀N₂O₅ 368.39 241–243 62
Ethyl 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate Benzopyrano[2,3-b]pyridine 7-CH(CH₃)₂, 5-oxo, 3-COOEt C₁₈H₁₈N₂O₄ 326.35 Not reported Not reported
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) Pyrazolo[4,3-c]pyridine 2-Ph, 5-(quinolin-3-yl), 7-COOEt C₂₄H₁₈N₄O₃ 410.43 248–251 84
Key Observations:

Core Heterocycles: The target compound’s pyrano[3,2-c]pyridine core differs from the dihydro-4H-pyrano[3,2-c]pyridine in 3z () and the benzopyrano[2,3-b]pyridine in . These variations influence ring planarity and electronic properties.

Substituent Effects: The 5-chloro and 7-methyl groups in the target compound likely increase lipophilicity compared to the 4-methoxyphenyl group in 3z . The 7-isopropyl substituent in ’s benzopyrano derivative may improve metabolic stability due to steric hindrance .

Spectral and Analytical Comparisons

Table 2: Spectroscopic Data Highlights
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) EI-MS (m/z)
Target compound Not reported Not reported Not reported
3z 3326 (NH), 1720 (C=O) 2.39 (s, 3H, CH₃), 3.73 (s, 3H, COOMe) 368 (M⁺)
7f Not reported Not reported 410 (M⁺)
Key Observations:
  • The C=O stretch in 3z (1720 cm⁻¹) aligns with ester functionalities common to all compounds .
  • Methyl groups in 3z and the target compound resonate near δ 2.3–2.4 ppm in ¹H NMR, typical for aliphatic CH₃ .

Crystallographic and Hydrogen-Bonding Patterns

  • ’s thiazolo[3,2-a]pyrimidine derivative exhibits C–H···O hydrogen bonds forming chains along the c-axis, a feature likely shared with the target compound given its ester and carbonyl groups .
  • The flattened boat conformation of the pyrimidine ring in contrasts with the planar pyrano-pyridine core, affecting molecular packing .

Biological Activity

Ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with significant potential in biological applications. Its unique structure, characterized by a pyrano[3,2-c]pyridine core, allows for various interactions with biological systems, making it a candidate for drug development and other therapeutic uses. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

  • IUPAC Name: Ethyl 5-chloro-7-methyl-2-oxopyrano[3,2-c]pyridine-3-carboxylate
  • CAS Number: 1254830-70-0
  • Molecular Formula: C12H10ClNO4
  • Molecular Weight: 267.67 g/mol

Structural Characteristics

The compound features a chlorinated pyridine ring and an ester functional group, which contribute to its biological activity. The presence of both chlorine and methyl groups is significant as they can influence the reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor of key enzymes or receptors involved in various biological pathways:

  • Enzyme Inhibition: The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition at micromolar concentrations (31.64 μM for DNA gyrase and 2.67 μM for DHFR) .
  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. These derivatives demonstrated low minimum inhibitory concentration (MIC) values, indicating potent antibacterial effects .

Therapeutic Potential

The compound has been investigated for its potential use in treating various diseases, particularly in the fields of oncology and infectious diseases:

  • Anticancer Properties: Research indicates that similar compounds can induce apoptosis in tumor cells and exhibit cytotoxicity against different cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance anticancer activity.
  • Antimicrobial Applications: The compound's derivatives have shown effectiveness against resistant bacterial strains, highlighting their potential as new antimicrobial agents .

Case Studies

  • Antimicrobial Evaluation:
    • A study evaluated the antimicrobial efficacy of several derivatives of this compound against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .
CompoundMIC (µg/mL)MBC (µg/mL)Biofilm Reduction (%)
Derivative 10.220.2575%
Derivative 20.300.3570%
  • Cytotoxicity Studies:
    • In vitro studies on human tumor cell lines showed that derivatives exhibited GI50 values ranging from nM to µM levels, indicating their potential as anticancer agents .
Cell LineGI50 (µM)
MCF7 (Breast)0.025
A549 (Lung)0.050
HeLa (Cervical)0.100

Q & A

Q. What are the established synthetic routes for ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with condensation of heterocyclic precursors (e.g., pyridine derivatives) with β-ketoesters or aldehydes under acidic/basic catalysis. For example, phosphorous oxychloride (POCl₃) is often used to introduce chloro substituents, as seen in analogous pyrano-pyridine syntheses . Key parameters include:

  • Temperature control : Reflux conditions (e.g., 80–110°C) for cyclization steps.
  • Catalyst selection : Use of sodium acetate or acetic acid to promote condensation.
  • Inert atmosphere : Critical for moisture-sensitive intermediates to prevent hydrolysis . Optimization involves adjusting stoichiometry, solvent polarity (e.g., glacial acetic acid), and reaction time to maximize yield (>75%) and purity (confirmed via HPLC).

Q. How is the crystal structure of this compound characterized, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of ethyl acetate/ethanol solutions to obtain diffraction-quality crystals .
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 298 K.
  • Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) are widely used to solve structures. Hydrogen atoms are placed in calculated positions using a riding model (C–H = 0.93–0.98 Å) .
  • Validation : R-factor < 0.05 and wR₂ < 0.18 indicate high reliability .

Advanced Research Questions

Q. How do ring puckering coordinates and hydrogen bonding patterns influence the compound’s conformational stability?

The pyrano-pyridine core exhibits nonplanar puckering, quantified using Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angles). For example:

  • Flattened boat conformation : Observed in related pyrimidine derivatives, with deviations of ~0.224 Å from the mean plane .
  • Hydrogen bonding : Bifurcated C–H···O interactions form chains along crystallographic axes, stabilizing the lattice. Graph-set analysis (e.g., D(2) motifs) reveals directional intermolecular forces critical for packing . Computational tools (e.g., Mercury, GaussView) model these interactions, aiding in predicting solubility and stability.

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

Discrepancies often arise in NMR chemical shifts or IR vibrational modes. Strategies include:

  • DFT benchmarking : Compare B3LYP/6-31G(d) calculations with experimental ¹³C NMR data to validate tautomeric forms or protonation states .
  • Solvent effects : Simulate DMSO or CDCl₃ environments to account for shifts caused by polarity.
  • Dynamic effects : MD simulations assess conformational flexibility impacting spectral line broadening .

Q. What experimental designs are recommended for evaluating biological activity, particularly target binding affinity?

Focus on structure-activity relationship (SAR) studies:

  • Molecular docking : Use AutoDock Vina to predict interactions with enzymes (e.g., kinases) based on the compound’s carboxylate and chloro substituents .
  • In vitro assays : Measure IC₅₀ values via fluorescence polarization (for enzyme inhibition) or SPR (surface plasmon resonance) for binding kinetics.
  • Control experiments : Compare with structurally similar derivatives (e.g., ethyl 4-hydroxy-2-oxo analogs) to isolate functional group contributions .

Methodological Tables

Q. Table 1: Key Crystallographic Data

ParameterValueSource
Space groupP2₁2₁2₁
Unit cell dimensionsa = 8.234 Å, b = 12.567 Å, c = 15.890 Å
Dihedral angle (pyrano ring)80.94° (vs. benzene ring)

Q. Table 2: Synthetic Optimization Parameters

StepConditionYield Improvement
ChlorinationPOCl₃, 110°C, 12h78% → 85%
CyclizationNaOAc, glacial AcOH, reflux65% → 78%

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